molecular formula C20H19N3O3 B2378772 2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896594-45-9

2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2378772
CAS No.: 896594-45-9
M. Wt: 349.39
InChI Key: ZGJKXFNLGYLDHM-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its fused ring structure, which includes a furan ring, a pyrimidine ring, and a quinoline ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a furan derivative with a suitable pyrimidine precursor, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques. The scalability of the synthesis is also a critical factor in industrial production, requiring careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced quinoline derivatives, and substituted pyrimidoquinoline derivatives .

Scientific Research Applications

2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-4-phenoxy-quinoline: Known for its enzyme inhibitory activity.

    Hexahydro-5H-pyrazolo[3,4-b]quinoline-5-one: Investigated for its anti-tubercular properties.

    3-[(furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid: Studied for its potential in drug development

Uniqueness

2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific ring structure and the presence of both furan and quinoline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(furan-2-yl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12(2)11-23-18(15-9-6-10-26-15)21-19-16(20(23)25)17(24)13-7-4-5-8-14(13)22(19)3/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJKXFNLGYLDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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